Fmoc-Lys(Me,Ac)-OH
Description
Fmoc-Lys(Me,Ac)-OH is a protected lysine derivative widely used in solid-phase peptide synthesis (SPPS) to introduce acetyl-methyllysine (Kacme) post-translational modifications (PTMs). This compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) group protecting the α-amino group, while the ε-amino side chain is modified with both methyl (Me) and acetyl (Ac) groups. Its synthesis involves sequential reactions:
Methylation using CuCO₃·Cu(OH)₂ and Ac₂O.
Acetylation followed by Fmoc protection with Fmoc-OSu under NaHCO₃ conditions .
This dual modification mimics natural histone PTMs, enabling studies on chromatin biology and transcriptional regulation. For example, this compound was critical in generating antisera to detect Kacme marks at active transcription start sites .
Properties
Molecular Formula |
C24H28N2O5 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
(2S)-6-[acetyl(methyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C24H28N2O5/c1-16(27)26(2)14-8-7-13-22(23(28)29)25-24(30)31-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h3-6,9-12,21-22H,7-8,13-15H2,1-2H3,(H,25,30)(H,28,29)/t22-/m0/s1 |
InChI Key |
GTMJWMYAIYWRCZ-QFIPXVFZSA-N |
Isomeric SMILES |
CC(=O)N(C)CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(=O)N(C)CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Lys(Me,Ac)-OH typically involves the protection of the lysine amino group with the Fmoc group. This is achieved through a reaction between lysine and Fmoc chloride in the presence of a base such as sodium carbonate. The methylation and acetylation of the lysine side chain are carried out using methyl iodide and acetic anhydride, respectively. The reaction conditions often involve the use of organic solvents like dimethylformamide (DMF) and dichloromethane (DCM) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously. The use of high-purity reagents and solvents ensures the consistency and quality of the final product. The industrial production also incorporates purification steps such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Lys(Me,Ac)-OH undergoes several types of chemical reactions, including:
Deprotection: The removal of the Fmoc group using piperidine or 4-methylpiperidine.
Coupling: The formation of peptide bonds with other amino acids using coupling reagents like OxymaPure.
Common Reagents and Conditions
Deprotection: Piperidine or 4-methylpiperidine in DMF.
Coupling: OxymaPure and Fmoc-peptide resin in DMF.
Substitution: Methyl iodide for methylation and acetic anhydride for acetylation.
Major Products Formed
The major products formed from these reactions include peptides with specific sequences and modifications, which are used in various research and industrial applications.
Scientific Research Applications
Fmoc-Lys(Me,Ac)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides with specific sequences and modifications.
Drug Development: Employed in the design and synthesis of peptide-based drugs.
Biological Studies: Utilized in the study of protein-protein interactions and enzyme-substrate interactions.
Industrial Applications: Used in the production of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of Fmoc-Lys(Me,Ac)-OH involves the protection and deprotection of the lysine amino group during peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for the selective formation of peptide bonds. The deprotection step removes the Fmoc group, exposing the amino group for further reactions. The methylation and acetylation of the lysine side chain can influence the overall properties of the peptide, such as its stability and binding affinity.
Comparison with Similar Compounds
Methylated Lysine Derivatives
Key Differences :
- This compound uniquely combines methyl and acetyl groups, enabling dual PTM mimicry. In contrast, methylated analogs (e.g., Fmoc-Lys(Me,Boc)-OH) are specialized for mono-/trimethylation studies .
- Dimethylated variants (Fmoc-Lys(Me₂)-OH) exhibit higher steric hindrance, sometimes leading to synthetic challenges like Fmoc loss .
Acetylated Lysine Derivatives
| Compound | Modifications | Protecting Groups | Applications | |
|---|---|---|---|---|
| This compound | Me, Ac | Fmoc | Chromatin biology (Kacme) | |
| Fmoc-Lys(Ac)-OH | Ac | Fmoc | General lysine acetylation studies |
Key Differences :
Other Protected Lysine Derivatives
Key Differences :
Modified Lysine for PTM Studies
Key Differences :
- These derivatives are tailored for specific PTMs or functionalization (e.g., biotin for pull-down assays), unlike this compound, which focuses on epigenetic marks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
